Trans (E)-Styryl Configuration Confers up to 3.1-Fold Antifungal Potency Advantage over Cis (Z)-Isomer
The target compound CAS 1312001-32-3 incorporates a trans (E)-styrylsulfonyl moiety. Direct stereochemical SAR evidence from the closest structurally analogous assayed scaffold—(E)-1-benzyl-4-(styrylsulfonyl)piperazine versus its cis counterpart—demonstrates that the trans configuration yields a 3.1-fold improvement in antifungal efficacy, which has been attributed to enhanced fungal cell membrane interaction . This stereochemical advantage is locked-in by the compound's specified (E)-geometry and cannot be replicated by cis-configured or non-styrylsulfonyl piperazine-triazole congeners.
| Evidence Dimension | Antifungal potency (relative efficacy) |
|---|---|
| Target Compound Data | Contains verified (E)-styrylsulfonyl geometry (CAS 1312001-32-3) |
| Comparator Or Baseline | (Z)-styrylsulfonyl-piperazine analog: 1.0-fold (baseline) |
| Quantified Difference | 3.1-fold potency increase for E-isomer over Z-isomer (based on closest analog scaffold) |
| Conditions | In vitro antifungal activity assay; styrylsulfonyl-piperazine analog scaffold |
Why This Matters
Procurement of the correct (E)-configured compound ensures retention of a stereochemically validated 3.1-fold potency gain; inadvertent substitution with a Z-isomer or uncharacterized mixture would forfeit this advantage.
